2-cyano-N-cyclopropylacetamide
Overview
Description
2-cyano-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents Synthesis : 2-Cyano-N-arylacetamide, a related compound, has been used for synthesizing nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds demonstrated antimicrobial activities against certain strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).
Antitumor Activity : Another study explored the reaction of a similar compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to various heterocyclic derivatives with potent antitumor activities. These compounds showed significant inhibitory effects on various human cancer cell lines (Shams et al., 2010).
Biological Activity of Cyanoxime Derivatives : Cyanoximes, including derivatives like 2-cyano-2-isonitrosoacetamide, have been synthesized and tested for their antiproliferative activity using human cervical cancer HeLa cell lines. Some of these compounds, in combination with palladium and platinum, exhibited significant biological activity (Eddings et al., 2004).
Thrombin Inhibitors : In a different approach, 2-cyano-6-fluorophenylacetamide, a structurally related compound, was used as a scaffold in designing thrombin inhibitors. These inhibitors exhibited significant efficacy in canine anticoagulation and thrombosis models upon oral administration (Kreutter et al., 2008).
Antimicrobial and Surface Active Agents : Another study used 2-cyano-N-octadecylacetamide to synthesize nonionic surfactants containing a heterocyclic nucleus. These compounds showed promising antimicrobial properties and were characterized for their surface activities (El-Sayed & Ahmed, 2016).
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclopropylacetamide involves the formation of an enol intermediate, which reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves the corresponding iminium intermediate as the acceptor .
Safety and Hazards
2-cyano-N-cyclopropylacetamide is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While there is limited information available on the future directions of 2-cyano-N-cyclopropylacetamide, it is a versatile chemical compound with diverse applications in scientific research. Its potential in various fields continues to be explored .
Relevant Papers Relevant papers on this compound include studies on its synthesis, spectroscopic properties, quantum chemical properties, and molecular docking .
Properties
IUPAC Name |
2-cyano-N-cyclopropylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHCFMIWCSJGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366782 | |
Record name | 2-cyano-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-37-5 | |
Record name | 2-Cyano-N-cyclopropylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15029-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-cyano-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the binding interactions of 2-cyano-N-cyclopropylacetamide with biological targets?
A1: Research indicates that this compound exhibits a binding energy of -5.8 kcal/mol with various protein targets. This binding was further explored through molecular docking simulations against a range of protein receptors (1H23, 1QXK, 1ZXM, 3PTA, 4JS9, 2C5Y, ABW, 3RDE, 6GU7, and 6J7A). [] Further investigation into the specific interactions within the binding sites and the downstream effects of this binding would be valuable areas for future research.
Q2: What are the key spectroscopic characteristics of this compound?
A2: The compound has been extensively characterized using a suite of spectroscopic techniques. These include FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. The data obtained from these analyses provide valuable insights into the compound's structure and properties. []
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